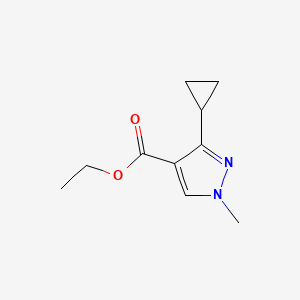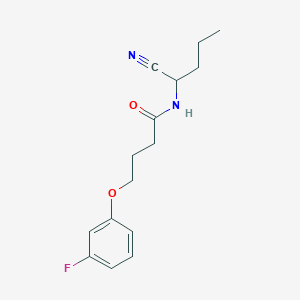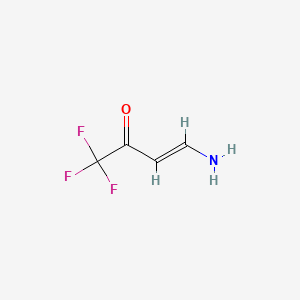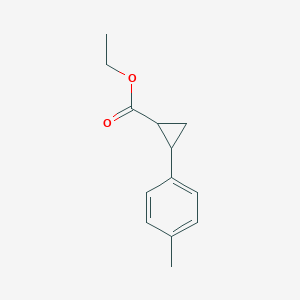
Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.27 . The IUPAC name for this compound is ethyl 2-(4-methylphenyl)cyclopropanecarboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate consists of a cyclopropane ring substituted with a carboxylate ester group and a 4-methylphenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives synthesized by Raghavendra et al. (2016) demonstrated notable antimicrobial and antioxidant activities, with compounds showing remarkable antibacterial and antifungal properties (Raghavendra et al., 2016).
Catalytic Reactions and Polymer Chemistry
The compound has been used in catalytic reactions and polymer chemistry. Pang et al. (2003) described the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst in aqueous medium, showcasing its potential in polymerization processes (Pang et al., 2003).
Enzyme Inhibition and Drug Synthesis
Significant research has been conducted on the inhibition of various enzymes using cyclopropane derivatives. Boztaş et al. (2019) investigated the inhibitory effects of bromophenol derivatives with a cyclopropanecarboxylate moiety on carbonic anhydrase and acetylcholinesterase enzymes, finding substantial inhibitory effects (Boztaş et al., 2019).
Antioxidant and Photoprotection Applications
Research by Rasulov et al. (2011) focused on the synthesis of ethyl esters derived from cyclohexane carboxylic acid and their application as inhibitors in the photooxidation of petroleum phosphors, indicating potential in photoprotection and antioxidant applications (Rasulov et al., 2011).
Biocatalysis and Pharmaceutical Synthesis
In the field of biocatalysis and pharmaceutical synthesis, ethyl cyclopropanecarboxylate derivatives have been utilized. Hernandez et al. (2016) engineered an enzyme for the synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor, demonstrating the utility of these compounds in pharmaceutical intermediate synthesis (Hernandez et al., 2016).
Propriétés
IUPAC Name |
ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOBMCBGTXAJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate | |
CAS RN |
97023-67-1 |
Source


|
| Record name | ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2785296.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2785299.png)

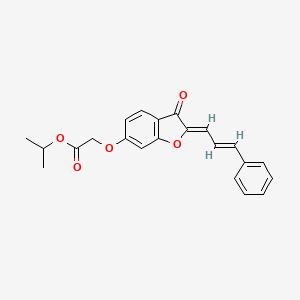
![8-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2785302.png)


![4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2785308.png)


